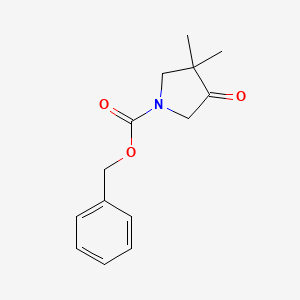

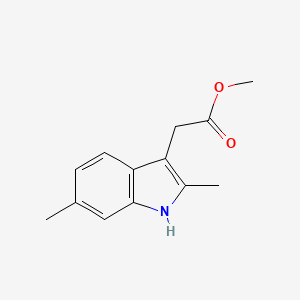

(5-(3-Azidopropoxy)-2-nitrophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

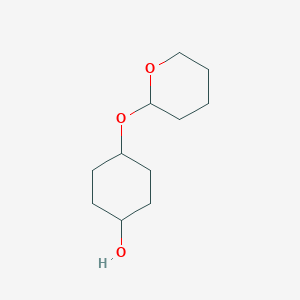

The compound “(5-(3-Azidopropoxy)-2-nitrophenyl)methanol” is an organic molecule that contains an azide group (-N3), a nitro group (-NO2), and a hydroxyl group (-OH). The azide group is a functional group known in chemistry for its high reactivity, particularly in click reactions . The nitro group is a strong electron-withdrawing group, often used in the synthesis of explosives or as a precursor in the production of amines. The hydroxyl group is a common functional group found in alcohols and many other classes of organic substances.

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the azide, nitro, and hydroxyl groups in separate steps, due to their differing reactivities. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl (benzene) ring and the propoxy chain. The azide group is linear but can exhibit resonance, the nitro group is also linear and strongly polar, and the hydroxyl group is polar and can form hydrogen bonds .Chemical Reactions Analysis

The azide group is known for its participation in click reactions, a class of reactions that are characterized by their efficiency and reliability . The nitro group can be reduced to form amines, which are used in the production of many pharmaceuticals and fine chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and hydroxyl groups could increase the compound’s solubility in polar solvents .Mécanisme D'action

Safety and Hazards

Propriétés

Numéro CAS |

872578-78-4 |

|---|---|

Formule moléculaire |

C10H12N4O4 |

Poids moléculaire |

252.23 g/mol |

Nom IUPAC |

[5-(3-azidopropoxy)-2-nitrophenyl]methanol |

InChI |

InChI=1S/C10H12N4O4/c11-13-12-4-1-5-18-9-2-3-10(14(16)17)8(6-9)7-15/h2-3,6,15H,1,4-5,7H2 |

Clé InChI |

JMPBVIDDCYRYCX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1OCCCN=[N+]=[N-])CO)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one](/img/structure/B8664676.png)

![N-[(3-Methylthiophen-2-yl)methyl]acetamide](/img/structure/B8664737.png)

![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B8664751.png)

![4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl-](/img/structure/B8664770.png)